molecular formula C9H16O2 B2946061 {2-Oxaspiro[4.4]nonan-3-yl}methanol CAS No. 2059970-64-6

{2-Oxaspiro[4.4]nonan-3-yl}methanol

Cat. No.: B2946061
CAS No.: 2059970-64-6
M. Wt: 156.225
InChI Key: XDXPWCOLRNYNOS-UHFFFAOYSA-N
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Description

{2-Oxaspiro[4.4]nonan-3-yl}methanol (CAS: N/A; CID: 131402434) is a spirocyclic compound characterized by a bicyclic framework where two four-membered rings (one oxolane and one cyclobutane) share a single spiro carbon atom. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The hydroxymethyl (-CH₂OH) group at the 3-position of the oxaspiro ring confers polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical design.

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPWCOLRNYNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

{2-Oxaspiro[4.4]nonan-3-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

{2-Oxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its biological activity. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic Core: 2-Oxaspiro[4.4]nonane system (two fused four-membered rings).
  • Functional Group : Primary alcohol at the 3-position.

Structural Analogues with Modified Oxygen Content

a) 7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonane Derivatives
  • Example: (rel)-(3R,4S,5R)-1-(7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonan-3-yl) cytosine (CID: N/A) .
  • Differences :
    • Additional oxygen atoms (trioxaspiro system) and fluorine substitution.
    • Higher molecular weight (e.g., 390 g/mol for cytosine analogue vs. 156.22 g/mol for target compound).
    • Enhanced hydrogen-bonding capacity due to fluorine and cytosine moieties.
  • Applications : Antiviral/anticancer nucleoside analogues .
b) 1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl
  • CAS : N/A; Molecular formula: C₁₀H₁₈O₃ ; MW: 172.11 .
  • Differences :
    • Two oxygen atoms in the spiro system and a methyl group at position 4.
    • Increased hydrophobicity compared to the target compound.
  • Applications : Intermediate in fragrance or polymer synthesis.

Nitrogen-Containing Spiro Analogues

a) 1-Oxa-4-azaspiro[4.4]nonane-3,3-diyldimethanol
  • CAS: 72031-11-9; Molecular formula: C₉H₁₇NO₃; MW: 187.24 .
  • Differences :
    • Nitrogen atom replaces one oxygen in the spiro system.
    • Dual hydroxymethyl groups enhance solubility in polar solvents.
  • Applications: Potential use in metal-organic frameworks (MOFs) or peptidomimetics.
b) N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide
  • CAS : 2059927-99-8; Molecular formula: C₉H₁₆N₂O₂ ; MW: 184.24 .
  • Differences :
    • Acetamide substituent introduces hydrogen-bonding and amide resonance.
    • Higher polarity compared to the alcohol-functionalized target compound.
  • Applications : Probable building block for protease inhibitors or kinase modulators.

Functionalized Derivatives for Reactive Intermediates

a) {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl Chloride
  • CAS : 2091454-01-0; Molecular formula: C₉H₁₅ClO₃S ; MW: 238.73 .
  • Differences :
    • Sulfonyl chloride group replaces -CH₂OH, enabling nucleophilic substitution.
    • Higher reactivity for conjugation with amines or alcohols.
  • Applications : Intermediate in sulfonamide drug synthesis.
b) 2-Oxaspiro[4.4]nonan-6-one, 9-(1,1-dimethylethyl)-3-methoxy
  • CAS : 113666-70-9; Molecular formula: C₁₃H₂₂O₃ ; MW: 226.31 .
  • Differences: Ketone and tert-butyl groups increase steric bulk. Reduced solubility in water due to non-polar substituents.
  • Applications : Likely precursor for steroidal mimetics or agrochemicals.

Structural and Property Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Key Applications Reference
{2-Oxaspiro[4.4]nonan-3-yl}methanol C₉H₁₆O₂ 156.22 -CH₂OH Drug intermediates, polymers
7,7-Dimethyl-4-fluoro-trioxaspiro derivative C₁₉H₂₀FN₃O₅ 390.39 -F, -O-, cytosine Antiviral nucleosides
1,4-Dioxaspiro[4.4]nonane-2-methanol C₁₀H₁₈O₃ 172.11 -O-, -CH₃ Fragrance synthesis
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide C₉H₁₆N₂O₂ 184.24 -NHCOCH₃ Enzyme inhibitors
{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride C₉H₁₅ClO₃S 238.73 -SO₂Cl Sulfonamide drugs

Reactivity Trends :

  • Alcohol group (-CH₂OH): Esterification, etherification, oxidation to aldehyde/acid.
  • Sulfonyl chloride (-SO₂Cl): Nucleophilic displacement with amines/thiols.
  • Fluorinated derivatives: Stability against metabolic degradation in biological systems .

Biological Activity

{2-Oxaspiro[4.4]nonan-3-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a tetrahydrofuran ring fused to a cyclohexane framework. This structural configuration is significant for its potential biological activities and applications in medicinal chemistry.

Biological Activity

The biological activity of {2-Oxaspiro[4.4]nonan-3-yl}methanol has garnered interest due to its potential interactions with various biological targets, including enzymes and receptors. The spirocyclic nature allows the compound to fit into specific binding sites, potentially modulating the activity of these targets.

The mechanism of action involves the compound's interaction with specific molecular targets, leading to various biological effects. This interaction can influence enzyme activity and receptor signaling pathways, making it a candidate for further research in drug development.

Research Findings

  • Enzyme Interaction Studies : Research indicates that compounds with spirocyclic structures can act as probes to study enzyme interactions. For instance, similar compounds have been shown to inhibit certain enzymes, suggesting that {2-Oxaspiro[4.4]nonan-3-yl}methanol may exhibit similar properties.
  • Pharmacological Potential : Preliminary studies suggest that this compound may have applications in drug discovery due to its unique structure, which could impart specific biological activities. Its potential as a lead compound for developing new therapeutic agents is under investigation .
  • Comparative Studies : Comparisons with similar compounds reveal that the presence of specific functional groups in {2-Oxaspiro[4.4]nonan-3-yl}methanol enhances its biological activity compared to other spirocyclic compounds lacking these features.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
{2-Oxaspiro[4.4]nonan-3-yl}methanolSpirocyclicPotential enzyme inhibitor
{1-Oxaspiro[4.4]nonan-2-yl}methanolSpirocyclicModerate antimicrobial properties
{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochlorideSpirocyclicCytotoxic effects against cancer cells

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